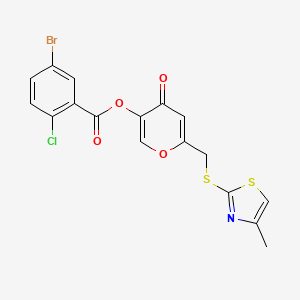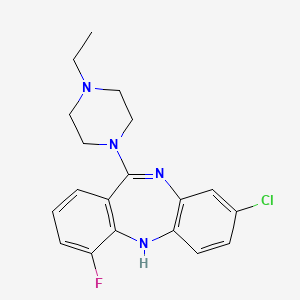
JHU37160(DREADD 配体)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JHU37160 is a novel DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist . It has high affinity and potency for hM3Dq and hM4Di . It is active in vivo and is water soluble . It selectively displaces [3H]clozapine from DREADDs and not from other clozapine-binding sites .
Chemical Reactions Analysis
JHU37160 has been shown to be a potent in vivo DREADD agonist . It selectively inhibits locomotor activity in D1-hM3Dq and D1-hM4Di mice . It also produces robust and selective increases in hM3Dq-stimulated locomotion in rats expressing hM3Dq in tyrosine hydroxylase expressing neurons .Physical And Chemical Properties Analysis
JHU37160 is water soluble . It has high affinity in vitro for hM3Dq and hM4Di . It exhibits high in vivo DREADD occupancy and was not reported to be a P-gp substrate .科学研究应用
用于 DREADD 成像和激活的高效配体
JHU37160 与 JHU37152 一起,代表了化学遗传学领域的重大进步,特别是对于 DREADD 成像和激活。这些新型配体解决了原型 DREADD 激动剂氯氮平 N 氧化物 (CNO) 带来的限制,例如脑渗透性差和转化为氯氮平。JHU37160 对 DREADD 激活表现出很高的体内效力,促进了对神经元活动更有效的操控。与 JHU37160 结合,[18F]JHU37107(一种专门的 PET DREADD 放射性示踪剂)的开发,能够进行非侵入性和纵向神经元投射映射,为神经科学研究提供了一种强大的工具。这种组合允许对局部靶向神经元及其远距离投射进行详细研究,增强了我们对神经回路及其在行为和疾病中的作用的理解 (Bonaventura 等人,2019 年)。
用于转化神经治疗学的化学遗传学配体
JHU37160 及其对应物 JHU37152 的开发,标志着 DREADD 技术在基于精准医学的临床治疗学中应用的关键一步。这些配体通过提供高脑渗透性和体内效力,克服了早期 DREADD 激动剂的限制,这些关键属性对于将 DREADD 技术从实验室转化到临床至关重要。[18F]JHU37107 作为第一个专门的 PET DREADD 放射性示踪剂的引入,进一步强调了 JHU37160 在神经治疗学应用中的潜力。这一进步使活体神经元投射的非侵入性映射和神经动力学探索成为可能,从而为神经系统疾病的诊断和治疗开辟了新的途径 (Bonaventura 等人,2018 年)。
作用机制
Target of Action
JHU37160, also known as 8-chloro-11-(4-ethylpiperazin-1-yl)-4-fluoro-5H-dibenzo[b,e][1,4]diazepine, is a high affinity and highly potent activator of hM3Dq and hM4Di DREADDs . DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) are a popular chemogenetic technology for manipulation of neuronal activity .
Mode of Action
JHU37160 binds to hM3Dq and hM4Di receptors with Ki values of 1.9 nM and 3.6 nM respectively . It induces Gαo1 activation in HEK293 cells expressing hM3Dq or hM4Di .
Biochemical Pathways
It is known that it inhibits locomotor activity in mice expressing hm3dq and hm4di in d1-expressing neurons, and increases hm3dq-stimulated locomotion in rats expressing hm3dq in th-expressing neurons .
Pharmacokinetics
JHU37160 is brain penetrant in mice, rats, and non-human primates . It has been shown to have high in vivo potency for CNS applications . .
Result of Action
JHU37160 has been shown to effectively suppress spontaneous seizures in the intrahippocampal kainic acid (IHKA) mouse model, confirming its effectiveness as a DREADD ligand . It selectively inhibits locomotor activity in D1-hM3Dq and D1-hM4Di mice at doses ranging from 0.01 to 1mg/kg without any significant .
Action Environment
It is known that it is brain penetrant, suggesting that it can cross the blood-brain barrier and exert its effects in the central nervous system .
安全和危害
生化分析
Biochemical Properties
JHU37160 interacts with hM3Dq and hM4Di DREADDs, showing high affinity and potency . It has Ki values of 1.9 nM and 3.6 nM for hM3Dq and hM4Di in vitro, respectively . It selectively displaces [3H]clozapine from DREADDs in vivo, but not from other clozapine binding sites .
Cellular Effects
In cellular processes, JHU37160 has been shown to inhibit locomotor activity in mice expressing hM3Dq and hM4Di in D1-expressing neurons . It also increases hM3Dq-stimulated locomotion in rats expressing hM3Dq in TH-expressing neurons .
Molecular Mechanism
At the molecular level, JHU37160 induces Gαo1 activation in HEK293 cells expressing hM3Dq or hM4Di . It binds to hM3Dq and hM4Di receptors and exerts its effects through these interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of JHU37160 have been observed to last for up to 26 hours after injection . It has been shown to suppress seizures in DREADD-expressing IHKA mice .
Dosage Effects in Animal Models
In animal models, JHU37160 has been shown to selectively inhibit locomotor activity in D1-hM3Dq and D1-hM4Di mice at doses ranging from 0.01 to 1mg/kg without any significant locomotor effects observed in wild type (WT) mice .
Transport and Distribution
JHU37160 is known to be brain penetrant in mice, rats, and non-human primates
属性
IUPAC Name |
3-chloro-6-(4-ethylpiperazin-1-yl)-10-fluoro-11H-benzo[b][1,4]benzodiazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4/c1-2-24-8-10-25(11-9-24)19-14-4-3-5-15(21)18(14)22-16-7-6-13(20)12-17(16)23-19/h3-7,12,22H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSCWOSASZXIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=C2C=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are DREADDs and how does JHU37160 interact with them?
A1: Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are engineered G protein-coupled receptors (GPCRs) that can be introduced into specific cell populations, allowing researchers to modulate neuronal activity using specific ligands. JHU37160 is a highly potent and selective agonist for the excitatory hM3Dq DREADD. Upon binding to hM3Dq, JHU37160 activates downstream signaling pathways, leading to neuron depolarization and increased neuronal activity [, , , , ].
Q2: How does JHU37160 compare to other DREADD ligands like clozapine N-oxide (CNO) or Compound 21 (C21)?
A2: While CNO is widely used, it suffers from poor brain penetration and conversion to clozapine. C21, developed as an alternative, shows low brain penetrance, weak DREADD affinity, and low in vivo occupancy. JHU37160 overcomes these limitations with high in vivo DREADD potency, brain penetrance, and sustained DREADD occupancy [, ].
Q3: What are the primary applications of JHU37160 in research?
A3: JHU37160 is a powerful tool for studying neuronal circuits and their functions. Its applications include:
- Mapping neuronal projections: When combined with PET imaging using a dedicated radiotracer ([18F]JHU37107), JHU37160 allows for noninvasive mapping of neuronal pathways, including long-range projections [].
- Investigating the role of specific neuronal populations: By targeting DREADD expression to specific neuron types, JHU37160 can help researchers understand the contribution of those neurons to various physiological processes and behaviors [, , , , , , ].
- Exploring therapeutic potential: Chemogenetic activation of specific neuronal populations using JHU37160 holds promise for treating neurological and respiratory disorders characterized by impaired neuronal activity, such as Pompe disease or spinal cord injury [, , , ].
Q4: What is the impact of JHU37160 on respiratory function?
A4: Research demonstrates that JHU37160 can stimulate phrenic motor output and diaphragm activity. Studies in rodent models show that JHU37160 administration leads to sustained increases in inspiratory tidal volume and phrenic nerve activity [, , ]. This suggests potential therapeutic applications for conditions involving impaired respiratory drive.
Q5: Can JHU37160 be used to study the role of specific brain regions in behavior?
A5: Yes, by combining DREADD technology with targeted injections of viral vectors encoding hM3Dq, researchers can restrict DREADD expression to specific brain regions. Studies using this approach have demonstrated the role of the orbitofrontal cortex (OFC) in incubated oxycodone seeking in rats, showing that JHU37160-mediated inhibition of OFC neurons reduces drug-seeking behavior [].
Q6: What is known about the structure-activity relationship (SAR) of JHU37160?
A8: While specific details regarding JHU37160's SAR are limited in the provided research, it's understood that even subtle modifications to its structure can significantly impact its potency and selectivity for DREADDs. Ongoing research aims to synthesize and characterize novel DREADD ligands with improved pharmacokinetic and pharmacodynamic properties [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

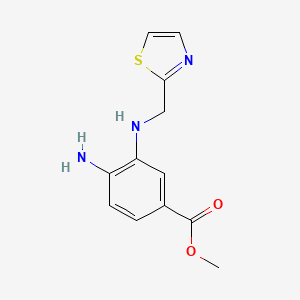
![2-[[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2879433.png)
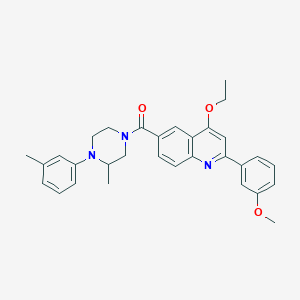
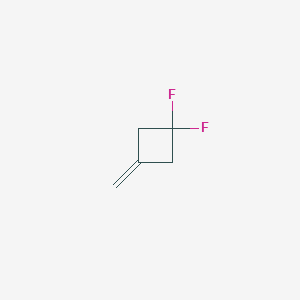
![ethyl 2-(2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2879438.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2879439.png)

![N-[1-(pyrimidin-2-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2879444.png)
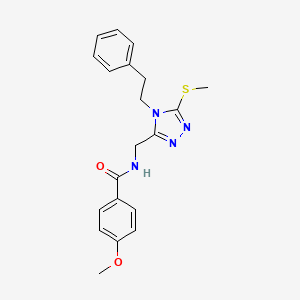

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclopentyloxamide](/img/structure/B2879447.png)
![4-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2879449.png)

